Ridazin

Description

Structure

3D Structure

Properties

CAS No. |

5060-56-0 |

|---|---|

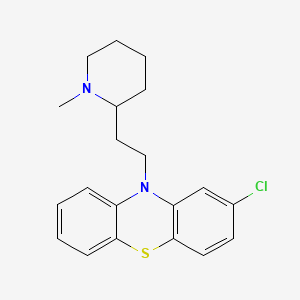

Molecular Formula |

C20H23ClN2S |

Molecular Weight |

358.9 g/mol |

IUPAC Name |

2-chloro-10-[2-(1-methylpiperidin-2-yl)ethyl]phenothiazine |

InChI |

InChI=1S/C20H23ClN2S/c1-22-12-5-4-6-16(22)11-13-23-17-7-2-3-8-19(17)24-20-10-9-15(21)14-18(20)23/h2-3,7-10,14,16H,4-6,11-13H2,1H3 |

InChI Key |

SNXMQJGTZHNPCN-UHFFFAOYSA-N |

SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Other CAS No. |

5060-56-0 |

Synonyms |

NP 207 piperidylchlorophenothiazine |

Origin of Product |

United States |

Foundational & Exploratory

Thioridazine's Mechanism of Action in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thioridazine, a phenothiazine-class antipsychotic, exerts a complex and multifaceted mechanism of action in neuronal cultures. Primarily recognized for its potent antagonism of dopamine D2 receptors, its pharmacological profile extends to a variety of other neurotransmitter systems, ion channels, and intracellular signaling cascades. This guide provides an in-depth technical overview of thioridazine's core mechanisms in neuronal models, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. The information presented is intended to support further research and drug development efforts related to thioridazine and its derivatives.

Core Mechanism of Action: Multi-Receptor Antagonism

Thioridazine's primary antipsychotic effect is attributed to its blockade of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway.[1][2] However, its broad clinical profile and side effects are a consequence of its affinity for a range of other receptors, a characteristic often referred to as polypharmacology. This multi-target engagement is a critical aspect of its activity in neuronal cultures.

Thioridazine acts as an antagonist at several key receptor subtypes:

-

Dopamine Receptors: It exhibits a high affinity for the D2 subtype, which is central to its antipsychotic properties.[1] It also interacts with D1 receptors, with its (-)-enantiomer showing a higher affinity for D1 and the (+)-enantiomer having a higher affinity for D2 receptors.[3]

-

Serotonin (5-HT) Receptors: Thioridazine is an antagonist of 5-HT2A receptors, which contributes to its antipsychotic effects and may mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[4]

-

Adrenergic Receptors: It blocks alpha-1 adrenergic receptors, an action linked to side effects such as orthostatic hypotension.[1]

-

Muscarinic Acetylcholine Receptors: Its anticholinergic activity at muscarinic receptors can lead to side effects like dry mouth and blurred vision but may also reduce extrapyramidal symptoms.[1]

-

Histamine Receptors: Blockade of H1 histamine receptors is responsible for the sedative effects of the drug.[1]

The following diagram illustrates the primary receptor targets of thioridazine on a model neuron.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the inhibitory constants (Ki) of thioridazine for various neurotransmitter receptors, providing a quantitative measure of its binding affinity. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | 11 | [3] |

| Dopamine D2 | 3.7 | [3] |

| Alpha-1 Adrenergic | 2.0 | [3] |

| Muscarinic (non-specific) | 13 | [3] |

Note: Ki values can vary between studies depending on the experimental conditions and tissue source.

Induction of Apoptosis and Autophagy

Beyond receptor antagonism, thioridazine has been shown to induce programmed cell death (apoptosis) and autophagy, a cellular degradation and recycling process. While much of the detailed mechanistic work has been conducted in cancer cell lines, these pathways are fundamental to neuronal health and disease and are relevant to understanding thioridazine's potential neurotoxic or neuroprotective effects under different conditions.

Apoptosis Induction

Thioridazine can induce apoptosis in a dose- and time-dependent manner.[5] This process is often characterized by:

-

Activation of initiator caspases (e.g., Caspase-8) and executioner caspases (e.g., Caspase-3).[4][6]

-

Cleavage of Poly (ADP-ribose) polymerase (PARP).[4]

-

Changes in the expression of Bcl-2 family proteins, leading to a pro-apoptotic state.[5]

-

Mitochondrial dysfunction, including loss of mitochondrial membrane potential (ΔΨm) and increased production of reactive oxygen species (ROS).[5][7]

Modulation of Autophagy

Thioridazine's effect on autophagy is complex. It has been shown to induce the accumulation of autophagosomes, marked by an increase in the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II).[4][8] This can be due to either an induction of autophagic flux or a blockage at a later stage, such as the fusion of autophagosomes with lysosomes. Some studies suggest that thioridazine impairs late-stage autophagy.[9]

Key Signaling Pathways

Several interconnected signaling pathways are implicated in thioridazine-induced apoptosis and autophagy:

-

PI3K/Akt/mTOR Pathway: Thioridazine has been shown to inhibit the phosphorylation of Akt and downstream effectors like mTOR and p70S6K.[7][10][11] The mTOR complex is a critical negative regulator of autophagy, so its inhibition by thioridazine can lead to autophagy induction.

-

AMPK Pathway: Thioridazine can increase the phosphorylation (activation) of AMP-activated protein kinase (AMPK).[4][7] Activated AMPK can inhibit mTORC1, further promoting autophagy.[7] It can also phosphorylate other targets that may link autophagy to apoptosis.

-

Wnt/β-Catenin Pathway: In some cell types, thioridazine has been found to decrease the phosphorylation of GSK3β at Serine 9 (an inhibitory site), leading to increased GSK3β activity.[12] Active GSK3β can then phosphorylate β-catenin, targeting it for degradation. This can relieve the repression of the autophagy-related protein p62, further modulating autophagic processes.[12]

The following diagram illustrates the proposed signaling pathways through which thioridazine induces autophagy and apoptosis.

Effects on Ion Channels and Neuronal Excitability

Thioridazine's interaction with various ion channels can directly impact neuronal excitability and signaling.

-

Potassium (K+) Channels: Thioridazine is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This action is not typically associated with its antipsychotic effect but is a major concern for cardiotoxicity (QT prolongation). In neurons, blocking certain K+ channels could lead to prolonged depolarization and altered firing patterns.

-

Calcium (Ca2+) Channels: Thioridazine has been shown to have calcium channel blocking activity.[13] However, it can also induce a rise in intracellular calcium ([Ca2+]i) in some cell types, potentially through mobilization from intracellular stores or influx from the extracellular space.[14] This dysregulation of calcium homeostasis can trigger downstream signaling cascades, including those leading to apoptosis.[15]

Quantitative Data on Cytotoxicity

The cytotoxic effects of thioridazine have been quantified in various cell lines, including those of neuronal origin. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting cell viability.

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |

| GBM8401 | Glioblastoma | <10 | 72 | [4] |

| U87MG | Glioblastoma | <10 | 72 | [4] |

| T98G | Glioblastoma | 12.67 | 24 | [3] |

| U-87 MG | Glioblastoma | 12.80 | 24 | [3] |

| 4T1 | Murine Breast Cancer | 9.87 | 72 | [5] |

| MDA-MB-231 | Human Breast Cancer | 18.70 | 72 | [5] |

| PC12 | Pheochromocytoma | 5.25 - 11.56 | 48 | [16] |

| HepG2 | Hepatocellular Carcinoma | 30 - 80 | 24 | [17] |

Note: IC50 values are highly dependent on the specific cell line and the assay conditions used.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the mechanism of action of thioridazine in neuronal cultures. These are generalized protocols that should be optimized for specific cell lines and experimental goals.

Neuronal Cell Culture and Differentiation (SH-SY5Y Model)

The human neuroblastoma SH-SY5Y cell line is a commonly used model for neurotoxicity and neurodegenerative disease research as it can be differentiated into a more mature neuron-like phenotype.

Protocol for Retinoic Acid (RA)-Based Differentiation:

-

Cell Seeding: Plate SH-SY5Y cells in the desired culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) in high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.

-

Initiate Differentiation: When cells reach approximately 40-50% confluency, replace the growth medium with differentiation medium: low-glucose DMEM containing 1% FBS, 1% antibiotic-antimycotic, and 10 µM all-trans-Retinoic Acid (RA).

-

Maintain Differentiation: Culture the cells for 3-7 days, replacing the differentiation medium every 2-3 days. Successful differentiation is characterized by reduced proliferation, cell body rounding, and extensive neurite outgrowth.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Detailed Steps:

-

Cell Plating: Seed differentiated neuronal cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]

-

Drug Treatment: Prepare serial dilutions of thioridazine in the appropriate culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the highest concentration of the drug's solvent, e.g., DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.[19]

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protein Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated signaling proteins (p-AMPK, p-Akt) or markers of apoptosis (cleaved Caspase-3) and autophagy (LC3-II).

Detailed Steps:

-

Sample Preparation: After treating cultured neuronal cells with thioridazine for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[20]

Immunocytochemistry (ICC) for Autophagy Visualization

Immunocytochemistry can be used to visualize the subcellular localization of proteins, such as the formation of LC3 puncta, which are indicative of autophagosome formation.

Detailed Steps:

-

Cell Culture: Grow and differentiate neuronal cells on sterile glass coverslips. Treat with thioridazine as required.

-

Fixation: Fix the cells by incubating in 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes to allow antibodies to access intracellular targets.

-

Blocking: Block non-specific antibody binding by incubating in a blocking solution (e.g., 1-10% normal goat serum in PBS) for 1 hour.

-

Primary Antibody: Incubate the cells with a primary antibody against LC3 overnight at 4°C.

-

Secondary Antibody: After washing with PBS, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The appearance of distinct, bright green puncta (in the case of an Alexa Fluor 488 secondary) indicates the recruitment of LC3 to autophagosome membranes.[15]

Conclusion

The mechanism of action of thioridazine in neuronal cultures is complex, extending far beyond its well-established role as a dopamine D2 receptor antagonist. Its interactions with a wide array of receptors, ion channels, and critical intracellular signaling pathways governing cell survival and death highlight its pleiotropic nature. The induction of apoptosis and modulation of autophagy via the PI3K/Akt/mTOR and AMPK pathways are significant off-target effects that warrant further investigation, particularly in the context of both its therapeutic potential and its neurotoxic side effects. The protocols and quantitative data provided in this guide offer a framework for researchers to further dissect these intricate mechanisms and to evaluate the potential of thioridazine and related compounds in various neurological contexts. A thorough understanding of this polypharmacology is essential for the development of more targeted and safer neurotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recordings of cultured neurons and synaptic activity using patch-clamp chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paired whole cell recordings in organotypic hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antipsychotic agent thioridazine sensitizes renal carcinoma Caki cells to TRAIL-induced apoptosis through reactive oxygen species-mediated inhibition of Akt signaling and downregulation of Mcl-1 and c-FLIP(L) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective Effects of Thioridazine on Self-Renewal of Basal-Like Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective Effects of Thioridazine on Self-Renewal of Basal-Like Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

- 14. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencerepository.org [sciencerepository.org]

- 16. researchgate.net [researchgate.net]

- 17. Antipsychotic drug effects on glutamatergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 19. researchgate.net [researchgate.net]

- 20. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridazin, the brand name for the phenothiazine antipsychotic Thioridazine, exerts its therapeutic effects primarily through antagonism of the dopamine D2 receptor. A comprehensive understanding of its binding affinity, and that of its active metabolites, is crucial for elucidating its pharmacological profile and guiding further drug development. This technical guide provides a detailed overview of the quantitative binding data, experimental methodologies for affinity determination, and the associated molecular signaling pathways.

Introduction

Thioridazine is a first-generation antipsychotic medication that has been utilized in the management of schizophrenia and other psychotic disorders.[1] Its mechanism of action is centered on its ability to block postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[1] Thioridazine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into several active metabolites, most notably Mesoridazine (thioridazine-2-sulfoxide) and Sulforidazine (thioridazine-2-sulfone).[2][3] These metabolites also exhibit significant affinity for the D2 receptor and contribute to the overall therapeutic and side-effect profile of the parent drug.[4][5] This guide will synthesize the available data on the D2 receptor binding affinity of Thioridazine and its key metabolites.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity. The following table summarizes the reported binding affinities of Thioridazine and its metabolites for the dopamine D2 receptor from various in vitro studies.

| Compound | Receptor | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |

| Thioridazine | Dopamine D2 | [³H]-Spiperone | 16 | - | Not Specified | [6] |

| Dopamine D2 | Not Specified | - | 130 | Rabbit | [7] | |

| (+)-Thioridazine | Dopamine D2 | [³H]-Spiperone | - | - | Rat | [8] |

| (-)-Thioridazine | Dopamine D2 | [³H]-Spiperone | - | - | Rat | [8] |

| Mesoridazine | Dopamine D2 | Not Specified | < 3 (for two stereoisomers) | - | Not Specified | [9] |

| Dopamine D2 | Not Specified | - | 14.4 | Rabbit | [7] | |

| Sulforidazine | Dopamine D2 | Not Specified | - | 6.1 | Rabbit | [7] |

Note: Ki and IC50 values can be influenced by experimental conditions such as radioligand concentration and tissue preparation. Direct comparison between studies should be made with caution.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is most commonly achieved through competitive radioligand binding assays. Below is a detailed protocol adapted from established methodologies for assessing dopamine D2 receptor binding.[10][11][12]

Objective: To determine the in vitro binding affinity (Ki) of Thioridazine and its metabolites for the dopamine D2 receptor.

Materials:

-

Receptor Source: Rat striatal tissue homogenate or cell lines expressing recombinant human dopamine D2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Test Compounds: Thioridazine hydrochloride, Mesoridazine besylate, Sulforidazine.

-

Non-specific Binding Control: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates, filtration apparatus, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL, as determined by a protein assay (e.g., Bradford or BCA).

-

-

Binding Assay (performed in triplicate):

-

To each well of a 96-well plate, add the following in a final volume of 250 µL:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 150 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of the test compound (Thioridazine or its metabolites), 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation. A range of 8-10 concentrations covering at least 4 orders of magnitude is recommended.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualization of Pathways and Relationships

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by dopamine, this initiates a signaling cascade that ultimately modulates neuronal excitability and gene expression. Thioridazine, as an antagonist, blocks this pathway.

References

- 1. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thioridazine - Wikipedia [en.wikipedia.org]

- 3. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Comparative antidopaminergic properties of thioridazine, mesoridazine and sulforidazine on the corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of thioridazine and its metabolites on dopaminergic function: drug metabolism as a determinant of the antidopaminergic actions of thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioridazine hydrochloride, Dopamine receptor antagonist (CAS 130-61-0) | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Synthesis and Purification of Thioridazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Thioridazine hydrochloride, a phenothiazine derivative formerly used as an antipsychotic medication.[1] This document details a well-established synthetic route, including the preparation of key precursors, reaction monitoring, and purification methodologies. Quantitative data, including reaction yields, physicochemical properties, and purity assessments, are summarized for clarity. Detailed experimental protocols are provided, and the synthetic and purification workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Introduction

Thioridazine is a first-generation antipsychotic drug belonging to the phenothiazine class.[1] Its therapeutic effect was primarily attributed to its potent antagonism of dopamine D2 receptors.[1] Although largely withdrawn from clinical use due to concerns about cardiac arrhythmias, Thioridazine remains a valuable tool in pharmacological research for studying dopamine receptor pathways and as a reference compound in the development of new central nervous system agents.[1] The ability to synthesize and purify high-purity Thioridazine hydrochloride is crucial for obtaining reliable and reproducible results in these research applications.[1]

This guide outlines a common and effective method for the synthesis of Thioridazine hydrochloride, beginning with the preparation of its essential precursors, 2-(methylthio)-10H-phenothiazine and 2-(2-chloroethyl)-1-methylpiperidine.

Chemical Synthesis

The most prevalent synthetic route to Thioridazine involves the N-alkylation of 2-(methylthio)-10H-phenothiazine with 2-(2-chloroethyl)-1-methylpiperidine.[1] This reaction is typically conducted in a high-boiling point solvent in the presence of a strong base, followed by conversion to the hydrochloride salt.[1]

Synthesis of Precursor: 2-(methylthio)-10H-phenothiazine

A common method for the preparation of 2-(methylthio)-10H-phenothiazine involves the reaction of N-(3-methylthio-phenyl)-aniline with sulfur in the presence of iodine.

Synthesis of Precursor: 2-(2-chloroethyl)-1-methylpiperidine

This key side chain can be synthesized from 2-(2-hydroxyethyl)-1-methylpiperidine by reaction with thionyl chloride.

Final Synthesis of Thioridazine Hydrochloride

The final step involves the coupling of the phenothiazine core with the piperidine side chain, followed by salt formation.

Reaction Scheme:

Caption: Synthetic pathway of Thioridazine hydrochloride.

Experimental Protocols

Synthesis of Thioridazine Free Base

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-(methylthio)-10H-phenothiazine (1.0 eq) and anhydrous xylene.[1]

-

Base Addition: Under a nitrogen atmosphere, add sodium amide (1.1 eq) portion-wise to the suspension while stirring.[1]

-

Alkylation: Heat the mixture to reflux. Slowly add a solution of 2-(2-chloroethyl)-1-methylpiperidine (1.05 eq) in anhydrous xylene to the refluxing mixture.[1]

-

Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase for TLC analysis is a mixture of methanol and n-butanol (60:40) with 0.1 M NaBr.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.[1] Separate the organic layer and extract the aqueous layer with xylene or toluene.[1]

-

Extraction: Combine the organic layers and wash them with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.[1]

-

Isolation of Free Base: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Thioridazine free base, which is typically a viscous oil.[1]

Purification of Thioridazine Hydrochloride

High-purity Thioridazine hydrochloride is essential for research purposes to ensure reproducible results. The primary method for purification is recrystallization.[1]

Caption: Workflow for the purification of Thioridazine HCl.[1]

Recrystallization Protocol

-

Dissolution: Dissolve the crude Thioridazine free base obtained from the synthesis in a minimal amount of absolute ethanol.[1]

-

Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether dropwise while stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.[1]

-

Crystallization: Allow the mixture to stand in a cold environment (e.g., at 4 °C) for several hours to facilitate complete crystallization.[1]

-

Isolation: Collect the crystalline solid by vacuum filtration.[1]

-

Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.[1]

-

Drying: Dry the purified Thioridazine hydrochloride crystals under vacuum to a constant weight.[1]

Data Presentation

Table 1: Physicochemical Properties of Thioridazine and its Hydrochloride Salt

| Property | Thioridazine (Free Base) | Thioridazine Hydrochloride | Reference(s) |

| Molecular Formula | C₂₁H₂₆N₂S₂ | C₂₁H₂₇ClN₂S₂ | [2] |

| Molecular Weight | 370.57 g/mol | 407.04 g/mol | [2] |

| Appearance | Viscous oil | Off-white to yellowish crystalline powder | [1][2] |

| Melting Point | 72-74 °C | 158-165 °C | [1][3][4] |

| Solubility | Soluble in organic solvents | Soluble in methanol, DMSO; sparingly soluble in water | [1][2] |

Table 2: Analytical Data for Purified Thioridazine Hydrochloride

| Analytical Technique | Typical Parameters & Expected Results | Reference(s) |

| HPLC Purity | >98% (C18 reverse-phase column, UV detection at 263 nm) | [1][5] |

| ¹H NMR | Spectrum consistent with the chemical structure | [1] |

| Mass Spectrometry | ESI-MS: [M+H]⁺ at m/z 371.16 for the free base | [1] |

Conclusion

This technical guide has detailed a reliable and well-documented method for the synthesis and purification of Thioridazine hydrochloride. By following the outlined experimental protocols, researchers can obtain high-purity material suitable for a variety of scientific applications. The provided data and visualizations serve to facilitate a comprehensive understanding of the chemical processes involved. Adherence to proper laboratory safety practices is paramount when performing these procedures.

References

Thioridazine Enantiomers: A Technical Guide to Receptor Profiles and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioridazine, a phenothiazine antipsychotic, is administered as a racemic mixture of two enantiomers, (+)-thioridazine and (-)-thioridazine. These enantiomers exhibit distinct pharmacological profiles, particularly in their interactions with various neurotransmitter receptors. This technical guide provides an in-depth analysis of the specific receptor binding affinities of thioridazine enantiomers, details the experimental protocols for their determination, and illustrates the downstream signaling pathways modulated by their differential receptor engagement. All quantitative data are summarized in structured tables for comparative analysis, and key experimental and signaling workflows are visualized using Graphviz diagrams.

Introduction

Thioridazine is a well-established antipsychotic medication that exerts its therapeutic effects through the modulation of multiple neurotransmitter systems in the central nervous system.[1] As a chiral molecule, it exists in two mirror-image forms, the (+) and (-) enantiomers.[2] While the racemic mixture has been used clinically for decades, emerging evidence highlights significant stereoselectivity in the receptor binding profiles of the individual enantiomers. This differential binding translates to distinct downstream signaling cascades and, consequently, varied physiological and therapeutic effects. Understanding the specific receptor interactions of each enantiomer is paramount for the rational design of more selective and efficacious therapeutic agents with improved side-effect profiles.

Receptor Binding Profiles of Thioridazine Enantiomers

The stereoselective interaction of thioridazine enantiomers with various G-protein coupled receptors (GPCRs) has been characterized primarily through competitive radioligand binding assays. These studies have revealed significant differences in affinity for dopamine, adrenergic, and to a lesser extent, muscarinic and serotonin receptors.

Quantitative Analysis of Receptor Affinities

The following tables summarize the available quantitative data on the receptor binding affinities of (+)-thioridazine, (-)-thioridazine, and the racemic mixture. It is important to note that while direct Kᵢ values for the individual enantiomers are not always available in the literature, their relative affinities provide valuable insights into their pharmacological distinctions.

Table 1: Relative Receptor Binding Affinities of Thioridazine Enantiomers

| Receptor Target | Higher Affinity Enantiomer | Fold Difference in Affinity | Reference |

| Dopamine D₁ | (-)-Thioridazine | 10x higher than (+)-enantiomer | [2] |

| Dopamine D₂ | (+)-Thioridazine | 2.7x higher than (-)-enantiomer | [2] |

| α₁-Adrenergic | (+)-Thioridazine | 4.5x higher than (-)-enantiomer | [2] |

| Muscarinic (non-selective) | Similar Affinity | No significant difference | [2] |

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Racemic Thioridazine

| Receptor Target | Kᵢ (nM) | Reference |

| Dopamine D₂ | 15.2 | [3] |

| Serotonin 5-HT₂ₐ | 19.0 | [3] |

Note: The Kᵢ values in Table 2 are for the racemic mixture of thioridazine and serve as a reference. The stereoselectivity detailed in Table 1 indicates that the affinity of the racemate for a given receptor is a composite of the individual affinities of the (+) and (-) enantiomers.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of receptor binding affinities for the thioridazine enantiomers is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., (+)- or (-)-thioridazine) to displace a radiolabeled ligand from its specific receptor binding site.

Principle

A fixed concentration of a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes containing the receptor. Increasing concentrations of the unlabeled competitor drug are added, leading to a dose-dependent decrease in the binding of the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The inhibitory constant (Kᵢ) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[4]

Detailed Methodology

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinities of thioridazine enantiomers for dopamine D₁ and D₂ receptors.

3.2.1. Materials

-

Receptor Source: Rat striatal tissue homogenates or cell lines expressing recombinant human D₁ or D₂ receptors.

-

Radioligands:

-

Competitors: (+)-Thioridazine, (-)-Thioridazine, and racemic thioridazine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter.

3.2.2. Procedure

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[5]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[5]

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.[5]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[5]

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a non-labeled specific ligand (e.g., 10 µM (+)-butaclamol for dopamine receptors) to saturate all specific binding sites.

-

Competitor Wells: Add membrane preparation, radioligand, and serial dilutions of the thioridazine enantiomer or racemate.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

3.2.3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

Experimental Workflow Diagram

Caption: Workflow for Competitive Radioligand Binding Assay.

Downstream Signaling Pathways

The differential binding of thioridazine enantiomers to dopamine D₁ and D₂ receptors leads to distinct modulation of downstream intracellular signaling cascades.

Dopamine D₁ Receptor Signaling

The D₁ receptor is canonically coupled to the stimulatory G-protein, Gαs/olf. Antagonism of this receptor by (-)-thioridazine would be expected to attenuate the following signaling pathway:

Caption: Dopamine D1 Receptor Signaling Pathway.

Dopamine D₂ Receptor Signaling

The D₂ receptor is coupled to the inhibitory G-protein, Gαi/o. Antagonism of this receptor by (+)-thioridazine would lead to a disinhibition of adenylyl cyclase.

Caption: Dopamine D2 Receptor Signaling Pathway.

Conclusion

The enantiomers of thioridazine exhibit distinct and stereoselective binding profiles for key neurotransmitter receptors, particularly dopamine D₁ and D₂ receptors. (-)-Thioridazine demonstrates a pronounced selectivity for the D₁ receptor, while (+)-thioridazine shows a preference for the D₂ and α₁-adrenergic receptors.[2] This differential affinity has significant implications for the downstream signaling pathways they modulate, with the (-)-enantiomer primarily impacting the Gαs/olf-cAMP cascade and the (+)-enantiomer influencing the Gαi/o-mediated inhibition of this pathway. A thorough understanding of these enantiomer-specific interactions, facilitated by robust experimental methodologies such as competitive radioligand binding assays, is crucial for the development of next-generation antipsychotics with enhanced efficacy and minimized adverse effects. Further research to elucidate the precise Kᵢ values of each enantiomer at a broader range of receptor subtypes will provide a more complete picture of their pharmacological profiles and aid in the optimization of chiral drug design in neuropsychopharmacology.

References

- 1. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

The Solubility Profile of Thioridazine: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility of thioridazine, a phenothiazine antipsychotic, in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support in vitro and in vivo studies.

Executive Summary

Thioridazine, and its hydrochloride salt, are frequently utilized in preclinical research, necessitating a thorough understanding of their solubility characteristics for the preparation of stock solutions and experimental formulations. This guide consolidates available quantitative and qualitative solubility data, presents detailed experimental protocols for solubility determination, and visualizes key concepts related to its mechanism of action and experimental workflows.

Quantitative Solubility of Thioridazine

The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The following tables summarize the known solubility of thioridazine hydrochloride and thioridazine base in various solvents. It is important to note that solubility can be influenced by factors such as temperature, the polymorphic form of the solid, and the purity of both the solute and the solvent.

Thioridazine Hydrochloride Solubility Data

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~25 - 81[1] | ~60.8 - 197.1 | A commonly used solvent for creating concentrated stock solutions for in vitro assays.[1] |

| ≥ 45[2] | ≥ 109.5 | ||

| ~25[3] | ~60.8 | ||

| Dimethylformamide (DMF) | ~25[3] | ~60.8 | |

| Ethanol | ~10[1][3] | ~24.3 | A viable alternative to DMSO for stock solution preparation.[1] |

| Water | ~30.53 - 50[1] | ~74.3 - 121.7 | One source indicates 250 mg is soluble in 5 mL of water. |

| Methanol | Soluble[1][4][5] | - | Described as "freely soluble".[4] |

| Chloroform | Soluble[1][4][5] | - | |

| Diethyl Ether | Insoluble | - |

Thioridazine Base Solubility Data

| Solvent | Solubility | Notes |

| Methylene Chloride | Very Soluble[6] | |

| Methanol | Freely Soluble[6] | |

| Ethanol (96%) | Soluble[6] | |

| Water | 1.113 mg/L[6] | Practically insoluble.[6] |

| Acetone | Slightly Soluble[7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible experimental results. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent, which is considered the true solubility.

Materials:

-

Thioridazine (hydrochloride or base) powder

-

High-purity organic solvents (e.g., DMSO, ethanol, methanol)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Solvent: Use high-purity, degassed solvents.

-

Addition of Excess Solute: Add an excess amount of thioridazine powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker within a temperature-controlled environment (e.g., 25°C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of thioridazine in the diluted filtrate using a validated HPLC method.[9]

-

Calculation: Calculate the solubility by taking into account the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A robust HPLC method is crucial for the accurate quantification of thioridazine in solubility studies.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[9]

-

Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v)[9]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 264 nm or 285 nm[9]

-

Injection Volume: 10 µL[9]

-

Column Temperature: 40°C[9]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of thioridazine of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment.

-

Concentration Determination: Determine the concentration of thioridazine in the sample by interpolating its peak area on the calibration curve.

Visualizations: Pathways and Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the context of thioridazine's use and solubility determination.

Caption: Antagonistic action of Thioridazine on the Dopamine D2 receptor.

Caption: Thioridazine inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This technical guide provides essential data and methodologies for working with thioridazine in a research setting. The compiled solubility data in DMSO and other organic solvents serves as a valuable resource for the preparation of stock solutions. The detailed experimental protocols offer a framework for in-house solubility determination, ensuring the accuracy and reproducibility of experimental results. The provided diagrams of the signaling pathways and experimental workflows offer a clear visual aid for understanding the broader context of thioridazine research. It is recommended to always perform small-scale solubility tests for specific applications, as solubility can vary between different batches and under different experimental conditions.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Page loading... [guidechem.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. Thioridazine CAS#: 50-52-2 [m.chemicalbook.com]

- 7. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. benchchem.com [benchchem.com]

Thioridazine Stability Under Different Storage Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of thioridazine under various storage conditions. Thioridazine, a phenothiazine antipsychotic, is susceptible to degradation, which can impact its potency and safety. Understanding its stability profile is critical for the development of robust pharmaceutical formulations and for ensuring accurate results in research settings. This document summarizes key quantitative data, details experimental protocols for stability assessment, and provides visual representations of degradation pathways and experimental workflows.

Core Stability Profile of Thioridazine

Thioridazine is particularly sensitive to light, which is the primary catalyst for its degradation.[1][2] Both visible and ultraviolet (UV) light can cause significant breakdown of the compound.[1] This photosensitivity is heightened in aqueous solutions and acidic environments.[3] The principal degradation products formed through oxidation are thioridazine-2-sulfoxide (also known as mesoridazine) and thioridazine-5-sulfoxide.[1][2] Mesoridazine itself can be further oxidized to sulforidazine (thioridazine-2-sulphone).[4][5]

Beyond light, other factors such as temperature and pH can influence the stability of thioridazine, although it is reported to be stable at varying temperatures and pH levels in the absence of light.[6] However, issues with solubility have been noted, particularly at a pH of 8.5.[6] In solid dosage forms, interactions with excipients can also play a role in the overall stability of the final product.[7][8]

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of thioridazine under different experimental conditions. Due to the high dependency on the specific experimental setup, researchers are strongly encouraged to conduct their own stability studies for their specific conditions and formulations.[2]

| Condition | Time | Remaining Thioridazine (%) | Reference |

| Aqueous solution exposed to UV laser radiation | 4 hours | 81.5% | [2] |

| Aqueous solution exposed to visible light | Not specified | 34% | [1][2] |

| Aqueous solution exposed to UV-A light | Not specified | Almost completely degraded | [1][2] |

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines a general method for the quantitative analysis of thioridazine and its degradation products, which is essential for stability studies.

1. Materials:

-

Thioridazine Hydrochloride reference standard

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Phosphate buffer

-

C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

HPLC system with a UV detector

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of Methanol and Water (e.g., 55:45 v/v) or a phosphate buffer/acetonitrile mixture. The exact ratio may require optimization.[2]

-

Flow Rate: 1.0 mL/min[2]

-

Detection Wavelength: 285 nm[2]

-

Injection Volume: 10-20 µL[2]

-

Column Temperature: 40 °C (if controlled)

3. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh 10 mg of Thioridazine Hydrochloride reference standard and dissolve it in 10 mL of Methanol to obtain a stock solution of 1 mg/mL.[9]

-

Working Standard Solution: Further dilute the stock solution with the mobile phase to a working concentration (e.g., 15 µg/mL).[9]

-

Sample Solution: Prepare the test sample of thioridazine in the same manner as the standard solution. For samples from stability studies, ensure they are diluted to fall within the linear range of the method.

4. System Suitability: Before sample analysis, the suitability of the HPLC system should be verified. The following are typical parameters:

-

Tailing factor: Not more than 2.0

-

Theoretical plates: Not less than 2000

-

Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%

5. Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for thioridazine is approximately 2.8 minutes under the specified conditions. The concentration of thioridazine in the samples can be calculated by comparing the peak area with that of the standard. The presence of additional peaks may indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.[10][11] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.[11]

1. Preparation of Samples: Prepare solutions of thioridazine (e.g., 1 mg/mL) in an appropriate solvent.

2. Stress Conditions (as per ICH Q1A(R2) guidelines): [10][11][12]

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified period.

-

Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose the drug solution or solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

3. Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze them using the validated stability-indicating HPLC method described in Protocol 1. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]

Visualizations

Chemical Degradation Pathway of Thioridazine

The primary degradation pathway of thioridazine involves the oxidation of the sulfur atoms in its structure.

Caption: Primary oxidative degradation pathways of Thioridazine.

Experimental Workflow for a Thioridazine Stability Study

This diagram illustrates a typical workflow for conducting a stability study of thioridazine.

Caption: Workflow for a forced degradation stability study of Thioridazine.

References

- 1. Photodegradation and phototoxicity of thioridazine and chlorpromazine evaluated with chemical analysis and aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation and configurational changes of thioridazine 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Excipient Stability in Oral Solid Dosage Forms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. pharmoutsourcing.com [pharmoutsourcing.com]

The Pharmacodynamics of Thioridazine: A Preclinical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thioridazine, a phenothiazine derivative, has a long history in the management of schizophrenia. Its therapeutic efficacy is primarily attributed to its antagonism of dopamine D2 receptors, a hallmark of typical antipsychotics. However, its complex pharmacological profile, involving interactions with a wide array of other neurotransmitter systems, contributes to both its therapeutic actions and its notable side-effect profile. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of thioridazine, summarizing key findings from animal models to elucidate its mechanism of action, receptor engagement, and behavioral effects.

Receptor Binding Affinity

Thioridazine and its enantiomers exhibit a broad receptor binding profile, interacting with dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors. The binding affinities, crucial for understanding the drug's multifaceted effects, have been characterized in preclinical models, primarily using rat brain tissue.

| Receptor Subtype | Ligand | Animal Model | Thioridazine Ki (nM) | (+)-Thioridazine Ki (nM) | (-)-Thioridazine Ki (nM) | Reference |

| Dopamine | ||||||

| D1 | [3H]SCH-23390 | Rat | - | - | 10x higher affinity than (+) | [1] |

| D2 | [3H]spiperone | Rat | 10 | 2.7x higher affinity than (-) | - | [1][2] |

| D3 | - | - | 7.9 | - | - | [2] |

| D4 | - | - | 9.8 | - | - | [2] |

| Serotonin | ||||||

| 5-HT2A | - | - | 15.2 | - | - | [2] |

| Adrenergic | ||||||

| Alpha-1 | [3H]prazosin | Rat | 10 | 4.5x higher affinity than (-) | - | [1][2] |

| Muscarinic | ||||||

| M1 | [3H]quinuclidinyl benzilate | Rat | 14 (similar affinity for both enantiomers) | - | - | [1][2] |

| Histamine | ||||||

| H1 | - | - | 10 | - | - | [2] |

Key Insights from Receptor Binding Studies:

-

Thioridazine demonstrates a moderate affinity for D2 receptors, which is consistent with its antipsychotic properties.[2]

-

The enantiomers of thioridazine show distinct stereoselectivity for dopamine receptors; (+)-thioridazine has a higher affinity for D2 receptors, while (-)-thioridazine has a significantly higher affinity for D1 receptors.[1]

-

Both enantiomers exhibit similar affinities for muscarinic receptors, which likely contributes to the anticholinergic side effects of the racemic mixture.[1]

-

Significant affinity for alpha-1 adrenergic and H1 histamine receptors underlies the sedative and hypotensive effects of the drug.[2][3]

Neurochemical and Electrophysiological Effects

Preclinical studies have investigated the in vivo effects of thioridazine on neurotransmitter systems, revealing a complex interplay that extends beyond simple receptor blockade.

Dopamine System Modulation

-

Dopamine Turnover: Acute administration of (+)-thioridazine is more potent than (-)-thioridazine in increasing dopamine turnover in the rat striatum, as evidenced by elevated levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[1][4] Neither enantiomer was found to affect other monoamines.[1]

-

Dopamine Release: In vivo electrochemistry studies in rats have shown that acute thioridazine administration stimulates dopamine release in the nucleus accumbens (a key component of the mesolimbic pathway) but not in the striatum (part of the nigrostriatal pathway).[5] This regional selectivity may contribute to its antipsychotic effects with a potentially lower propensity for extrapyramidal symptoms compared to other typical antipsychotics.[5]

-

Chronic Administration Effects: Chronic treatment with thioridazine (5 mg/kg for 22 days) in rats leads to an upregulation of dopamine receptors in the striatum and olfactory tubercle.[6][7] However, a decrease in dopamine receptors was observed in the nucleus accumbens and the lateral cortex.[6] This differential regulation of dopamine receptors in various brain regions may be linked to the development of behavioral supersensitivity and the long-term therapeutic and adverse effects of the drug.[6][7]

Electrophysiological Properties

In isolated rat atria, thioridazine prolongs the effective refractory period but also significantly decreases excitability, exhibiting a quinidine-like (type I) antiarrhythmic action.[8] In anesthetized dogs, thioridazine dose-dependently increased the effective refractory period and conduction time in the ventricles.[9] These electrophysiological effects are important in understanding the cardiotoxic potential of the drug, particularly the risk of QT interval prolongation.

Behavioral Pharmacology in Animal Models

Behavioral studies in rodents are crucial for predicting the antipsychotic efficacy and side-effect liability of compounds.

| Behavioral Model | Animal Model | Thioridazine Effect | Experimental Details | Reference |

| Apomorphine-Induced Stereotypy | Rat | Augmentation of stereotypy with intrastriatal injection; enhancement of motor suppression with systemic administration. | Bilateral injection of 10 µg into the striata; Systemic administration of 1.0 mg/kg, IP. | [2] |

| Catalepsy | Rat | (-)-Thioridazine induced slightly more catalepsy than (+)-thioridazine. Racemic thioridazine appeared to induce more catalepsy than either enantiomer alone, suggesting a synergistic effect. | Acute administration. | [1] |

| Haloperidol-Induced Behavioral Hypersensitivity | Rat | Concurrent administration with haloperidol prevented the development of behavioral hypersensitivity. Thioridazine treatment reversed existing haloperidol-induced hypersensitivity. | Chronic treatment. | [10] |

| Amphetamine-Induced Locomotion | Rat | Intraperitoneal administration antagonized amphetamine-induced locomotion. Intracerebroventricular administration was ineffective. | - | [4] |

Insights from Behavioral Studies:

-

The effects of thioridazine in the apomorphine-induced stereotypy model are complex and appear to depend on the route of administration, highlighting the importance of drug distribution and metabolism.[2]

-

The synergistic effect of the enantiomers in inducing catalepsy suggests that the clinical effects of the racemic mixture may not be a simple sum of the actions of its components.[1]

-

Thioridazine's ability to prevent and reverse haloperidol-induced behavioral hypersensitivity suggests a potential role in mitigating the long-term motor side effects associated with other neuroleptics.[10]

The Critical Role of Metabolites

The pharmacodynamic activity of thioridazine is significantly influenced by its active metabolites. The S-oxidized metabolites, particularly thioridazine-2-sulfone and thioridazine-2-sulfoxide, are potent dopamine receptor blocking agents.[4][11] In fact, when administered directly into the brains of rats, these metabolites were significantly more potent than the parent drug in blocking amphetamine-induced locomotion, a behavior mediated by the mesolimbic dopamine system.[4][11] Conversely, intracerebroventricularly administered thioridazine itself was ineffective in this model, suggesting that its central effects after systemic administration are largely dependent on its biotransformation into these active metabolites.[4]

It is also important to note that there are significant species differences in thioridazine metabolism. Rats and mice have low activity of the flavin-containing monooxygenase enzyme responsible for producing the active S-oxidized metabolites, making them potentially poor models for studying the pharmacodynamics of phenothiazines compared to species like hamsters, which have metabolic pathways more similar to humans.[11]

Visualizing the Pharmacodynamics of Thioridazine

To better understand the complex interactions and processes involved in the preclinical pharmacodynamics of thioridazine, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Thioridazine's antagonism of presynaptic and postsynaptic D2 dopamine receptors.

Caption: A generalized workflow for assessing the behavioral effects of thioridazine in preclinical models.

Caption: The crucial role of metabolism in the central nervous system activity of thioridazine.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments cited in this guide.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of thioridazine and its enantiomers for various neurotransmitter receptors.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Tissue Preparation: Rat brains are dissected, and specific regions (e.g., striatum for D2, cortex for 5-HT2A) are homogenized in an appropriate buffer. The homogenate is then centrifuged to obtain a crude membrane preparation.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the competing drug (thioridazine or its enantiomers).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis and HPLC-EC for Dopamine Turnover

-

Objective: To measure the effect of thioridazine on dopamine release and metabolism in specific brain regions.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Surgery: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or striatum).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals.

-

Drug Administration: Thioridazine is administered (e.g., intraperitoneally), and dialysate collection continues.

-

Neurochemical Analysis: The concentrations of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Changes in the extracellular levels of dopamine and its metabolites over time are analyzed and compared to baseline levels.

-

Amphetamine-Induced Hyperlocomotion

-

Objective: To assess the potential antipsychotic activity of thioridazine by measuring its ability to block dopamine-mediated hyperlocomotion.

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Habituation: Mice are placed in open-field activity chambers to allow for habituation to the novel environment.

-

Drug Pre-treatment: Thioridazine or vehicle is administered at a specified time before the amphetamine challenge.

-

Amphetamine Challenge: Amphetamine (a dopamine-releasing agent) is administered to induce hyperlocomotion.

-

Locomotor Activity Measurement: The locomotor activity of the mice (e.g., distance traveled, rearing frequency) is recorded for a set period using automated activity monitoring systems.

-

Data Analysis: The locomotor activity of the thioridazine-treated group is compared to that of the vehicle-treated group to determine the extent of blockade of the amphetamine-induced effect.

-

Conclusion

The preclinical pharmacodynamics of thioridazine reveal a complex drug with a broad spectrum of activity across multiple neurotransmitter systems. Its primary mechanism of action as a dopamine D2 receptor antagonist is well-established, but its interactions with D1, adrenergic, muscarinic, and serotonergic receptors contribute significantly to its overall therapeutic and side-effect profile. Furthermore, the critical role of its active metabolites and species-specific metabolic pathways are crucial considerations in the translation of preclinical findings. The detailed data on receptor affinities, neurochemical effects, and behavioral outcomes in animal models provide a robust foundation for understanding the clinical pharmacology of thioridazine and for the development of novel antipsychotic agents with improved efficacy and safety profiles.

References

- 1. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 4. Effects of thioridazine and its metabolites on dopaminergic function: drug metabolism as a determinant of the antidopaminergic actions of thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute thioridazine stimulates mesolimbic but not nigrostriatal dopamine release: demonstration by in vivo electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic thioridazine treatment differently affects DA receptors in striatum and in mesolimbo-cortical systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioridazine chronic administration: a behavioural and autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the electrophysiological effects of two neuroleptics, melperone and thioridazine, on isolated rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of thioridazine (Mellaril) on ventricular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of thioridazine on haloperidol induced behavioral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CONTENTdm [ostemed-dr.contentdm.oclc.org]

Understanding the metabolism of Thioridazine to mesoridazine and sulforidazine

An In-depth Technical Guide to the Metabolism of Thioridazine to Mesoridazine and Sulforidazine

Introduction

Thioridazine is a first-generation antipsychotic of the phenothiazine class, historically used in the treatment of schizophrenia and psychosis.[1][2] Its clinical use has been largely discontinued due to significant cardiotoxicity, specifically dose-dependent QT interval prolongation, which can lead to fatal ventricular arrhythmias.[1][3][4] The pharmacological and toxicological profile of thioridazine is complex, largely because it is extensively metabolized in the liver to several active metabolites, most notably mesoridazine (thioridazine-2-sulfoxide) and sulforidazine.[3][5] These metabolites not only contribute to the therapeutic effect but are also implicated in the associated cardiotoxicity.[3][6] Understanding the metabolic pathways, the enzymes involved, and the kinetics of these transformations is critical for drug development professionals and researchers investigating phenothiazine pharmacology and toxicology.

This guide provides a detailed technical overview of the metabolic conversion of thioridazine to its primary S-oxidized metabolites, mesoridazine and sulforidazine, summarizing key quantitative data, experimental protocols, and the enzymatic pathways involved.

Core Metabolic Pathway: S-Oxidation

The primary metabolic pathway for thioridazine involves oxidation of the sulfur atoms in its chemical structure. The two main sites of oxidation are the sulfur atom in the phenothiazine ring (position 5) and the sulfur atom in the methylthio side chain (position 2). The conversion to mesoridazine and sulforidazine occurs via the latter pathway.

-

Thioridazine to Mesoridazine : Thioridazine is first metabolized to mesoridazine through sulfoxidation of the thiomethyl group.[7] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3][8][9] Mesoridazine is a potent active metabolite, exhibiting greater D2 receptor antagonism than the parent compound.[3][10]

-

Mesoridazine to Sulforidazine : Mesoridazine is further oxidized to sulforidazine.[1][3] This subsequent sulfoxidation step is also catalyzed by CYP2D6.[11] Sulforidazine is also pharmacologically active.[7]

A parallel pathway, catalyzed mainly by CYP1A2 and CYP3A4, leads to the formation of thioridazine-5-sulfoxide (ring sulfoxide).[8][11] N-demethylation is another metabolic route, also attributed to CYP1A2 and CYP3A4.[8][11]

Enzymology of Thioridazine Metabolism

Several enzyme systems are involved in the biotransformation of thioridazine, with the cytochrome P450 (CYP) superfamily playing a central role.

-

CYP2D6 : This is the principal enzyme responsible for the conversion of thioridazine to mesoridazine and the subsequent conversion to sulforidazine.[11][12][13] The activity of CYP2D6 is highly variable in the population due to genetic polymorphisms, leading to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[3][14] Individuals with reduced CYP2D6 activity may have elevated plasma levels of thioridazine, increasing the risk of cardiotoxicity.[3] The mesoridazine/thioridazine ratio in plasma can serve as a marker for CYP2D6 enzyme activity.[9]

-

CYP3A4 and CYP1A2 : These enzymes are primarily responsible for the 5-sulfoxidation (ring sulfoxidation) and N-demethylation of thioridazine.[8][11] CYP3A4 also contributes to a lesser extent to the formation of mesoridazine.[11]

-

Flavin-Containing Monooxygenase (FMO) : In vitro studies using mouse liver microsomes suggest that FMO is involved in the formation of thioridazine-N-oxide.[15]

Quantitative Data on Metabolism and Pharmacokinetics

The pharmacokinetics of thioridazine and its metabolites show significant inter-individual variability, largely due to genetic differences in CYP2D6 activity.[16]

Table 1: Pharmacokinetic Parameters of Thioridazine and its Metabolites

| Parameter | Thioridazine | Mesoridazine | Sulforidazine | Reference |

|---|---|---|---|---|

| Time to Peak (Serum) | ~1 to 4 hours | Slower appearance than parent drug | Slower appearance than parent drug | |

| Elimination Half-Life | 21–24 hours | 24 to 48 hours | N/A | [1][17] |

| Protein Binding | 96% to 99.3% | 4% | N/A | [5][17] |

| Metabolism | Hepatic (CYP2D6, CYP1A2, CYP3A4) | Hepatic (CYP2D6) | N/A |[1][5] |

Table 2: In Vitro Enzyme Kinetics of Thioridazine Metabolism

| Pathway | Enzyme Source | Km (μM) | Vmax (nmol/mg/min) | Inhibitor | Ki (μM) | Reference |

|---|---|---|---|---|---|---|

| 7-pentoxyresorufin O-depentylase | Phenobarbital-induced rat liver | 1.6 (Ks) | N/A | Thioridazine | 0.11 | [18] |

| 7-ethoxyresorufin O-deethylase | β-naphthoflavone-induced rat liver | 0.5 (Ks) | N/A | Thioridazine | 2.4 | [18] |

| N-demethylation | Control rat liver microsomes | Increased by Imipramine & Amitriptyline | N/A | Imipramine, Amitriptyline | N/A | [19] |

| mono-2-sulphoxidation | Control rat liver microsomes | Increased by Imipramine & Amitriptyline | Decreased by Imipramine & Amitriptyline | Imipramine, Amitriptyline | N/A | [19] |

| 5-sulphoxidation | Control rat liver microsomes | N/A | Decreased by Imipramine & Amitriptyline | Imipramine, Amitriptyline | N/A |[19] |